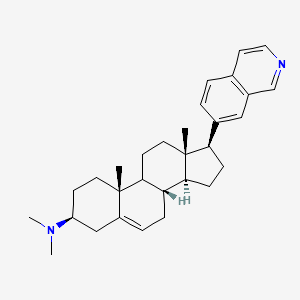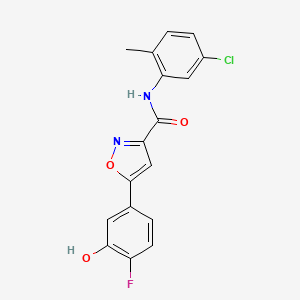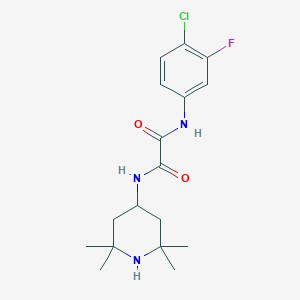
LXS-196 HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LXS-196 is a potent and orally active protein kinase C inhibitor for the treatment of uveal melanoma. Upon oral administration, protein kinase C inhibitor LXS196 binds to and inhibits PKC, which prevents the activation of PKC-mediated signaling pathways. This may lead to the induction of cell cycle arrest and apoptosis in susceptible tumor cells. PKC, a serine/threonine protein kinase overexpressed in certain types of cancer cells, is involved in tumor cell differentiation, proliferation, invasion and survival.
Aplicaciones Científicas De Investigación
1. Advanced Imaging Techniques
LXS-196 HCl is not directly mentioned in the context of advanced imaging techniques. However, techniques like laser scanning microscopy (LSM) and magnetic resonance imaging (MRI) are integral in analyzing complex natural systems, including biofilm structures and microbial communities. Such imaging techniques could potentially be applied in the study of LXS-196 HCl effects in biological systems (Neu et al., 2010).
2. Niosomal Encapsulation for Drug Delivery
Research has explored the use of niosomal encapsulation, a method that could be applied for enhancing the efficacy of drugs like LXS-196 HCl. Niosomal dispersions have shown potential in improving drug delivery and stability, indicating a possible avenue for enhancing the delivery of LXS-196 HCl (Khalil et al., 2017).
3. Corrosion Inhibition in Steel
In the context of corrosion inhibition, research on low carbon steel in HCl solutions might be relevant for understanding the chemical interactions and stability of compounds like LXS-196 HCl. Such studies focus on the mechanisms of corrosion inhibition and the protective adsorbed film formation, which could be relevant for the storage and handling of LXS-196 HCl (Amin et al., 2007).
4. Research in Xenon Solution Studies
Studies on HCl in liquid xenon solutions, like V-V energy transfer in the HCl–CO system, provide insights into chemical reactions and interactions under specific conditions. Such research might offer indirect information relevant to the behavior of compounds like LXS-196 HCl in unique environments (Vlahoyannis et al., 1987).
5. Mercury Capture in Extreme pH Conditions
Research on materials like H2xMnxSn3‐xS6 in extreme pH conditions, including in the presence of HCl, can provide insights into the chemical stability and reactivity of LXS-196 HCl under varied environmental conditions (Manos et al., 2009).
6. Lysosome-Initiated Apoptosis Studies
Studies on hydroxychloroquine (HCQ) and its effect on lysosomal membrane permeabilization (LMP) could offer indirect insights into the cellular mechanisms that LXS-196 HCl might interact with, particularly in apoptosis pathways (Boya et al., 2003).
7. Geothermal Reservoir Conditions Evaluation
The evaluation of geothermal reservoir conditions, such as in the LX Geothermal Field, involves understanding chemical interactions under extreme conditions. This research might indirectly relate to the stability and reactivity of compounds like LXS-196 HCl under different temperature and pressure conditions (Assa & Isnawan, 2022).
8. Chemosensor for Nickel Ions Detection
Research on chemosensors, like the LX-based sensor for nickel ions, indicates the potential for developing similar selective and sensitive detection methods for compounds like LXS-196 HCl (Liu et al., 2014).
9. Design of Proniosomes for Drug Delivery
The design and evaluation of proniosomes, like those for lomefloxacin HCl, indicate a promising drug delivery system that could potentially be applied to LXS-196 HCl for improved bioavailability and efficacy (Khalil et al., 2017).
10. Liquid Chromatography for Anticancer Agents
The development and validation of liquid chromatography assays for novel anticancer agents, such as ES-285·HCl, demonstrate techniques that could be applied for the analysis and quality control of LXS-196 HCl (Brok et al., 2003).
Propiedades
Nombre del producto |
LXS-196 HCl |
|---|---|
Fórmula molecular |
C22H25Cl2F3N8O |
Peso molecular |
544.15 |
Nombre IUPAC |
3-Amino-N-[3-(4-amino-4-methylpiperidin-1-yl)pyridin-2-yl]-6-[3-(trifluoromethyl)pyridin-2-yl]pyrazine-2-carboxamide dihydrochloride |
InChI |
InChI=1S/C22H23F3N8O.2ClH/c1-21(27)6-10-33(11-7-21)15-5-3-9-29-19(15)32-20(34)17-18(26)30-12-14(31-17)16-13(22(23,24)25)4-2-8-28-16;;/h2-5,8-9,12H,6-7,10-11,27H2,1H3,(H2,26,30)(H,29,32,34);2*1H |
Clave InChI |
HEACNZAVEISRMY-UHFFFAOYSA-N |
SMILES |
O=C(NC1=NC=CC=C1N2CCC(N)(CC2)C)C3=NC(C4=NC=CC=C4C(F)(F)F)=CN=C3N.[H]Cl.[H]Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
NVP-LXS196; NVPLXS196; NVP LXS196; LXS196; LXS-196; LXS 196 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[[[2-[2-(Dimethylamino)ethyl-Ethyl-Amino]-2-Oxidanylidene-Ethyl]amino]methyl]pyridine-4-Carboxamide](/img/structure/B1192959.png)
![3-[[5-Bromanyl-1-(3-Methylsulfonylpropyl)benzimidazol-2-Yl]methyl]-1-Cyclopropyl-Imidazo[4,5-C]pyridin-2-One](/img/structure/B1192962.png)

